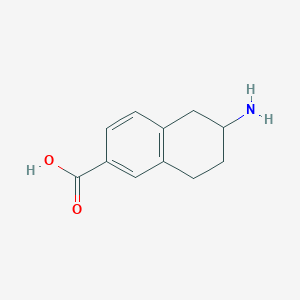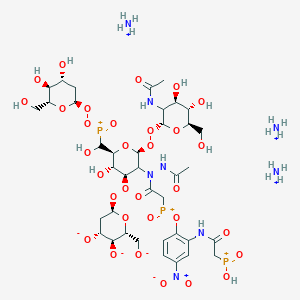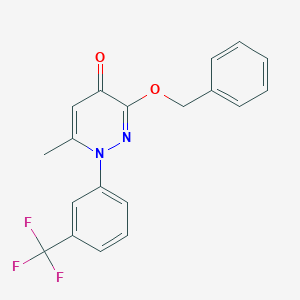
4(1H)-Pyridazinone, 6-methyl-3-(phenylmethoxy)-1-(3-(trifluoromethyl)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(1H)-Pyridazinone, 6-methyl-3-(phenylmethoxy)-1-(3-(trifluoromethyl)phenyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4(1H)-Pyridazinone, 6-methyl-3-(phenylmethoxy)-1-(3-(trifluoromethyl)phenyl)- involves the inhibition of various enzymes and proteins that are essential for the growth and survival of cancer cells. This compound can also induce oxidative stress, leading to the activation of apoptotic pathways in cancer cells.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4(1H)-Pyridazinone, 6-methyl-3-(phenylmethoxy)-1-(3-(trifluoromethyl)phenyl)- have been extensively studied. This compound has been shown to inhibit the activity of various enzymes such as EGFR, VEGFR, and PDGFR, which are involved in cancer cell proliferation and survival. Moreover, this compound can also induce oxidative stress, leading to the activation of apoptotic pathways in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 4(1H)-Pyridazinone, 6-methyl-3-(phenylmethoxy)-1-(3-(trifluoromethyl)phenyl)- in lab experiments is its high potency and selectivity towards cancer cells. This compound can selectively target cancer cells while leaving normal cells unaffected, making it a potential candidate for cancer therapy. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to administer in vivo.
Orientations Futures
There are several future directions for the research and development of 4(1H)-Pyridazinone, 6-methyl-3-(phenylmethoxy)-1-(3-(trifluoromethyl)phenyl)-. One of the potential areas is the optimization of the synthesis method to increase the yield and purity of the compound. Moreover, further studies are required to investigate the potential use of this compound in combination with other anticancer agents. Additionally, the development of more efficient drug delivery systems can help overcome the limitations associated with the low solubility of this compound.
Méthodes De Synthèse
The synthesis of 4(1H)-Pyridazinone, 6-methyl-3-(phenylmethoxy)-1-(3-(trifluoromethyl)phenyl)- involves the reaction of 1-(3-(trifluoromethyl)phenyl)-2-hydrazinylidene-3-oxobutanenitrile with 4-methylphenyl methanol in the presence of a base. This reaction results in the formation of the desired compound, which can be further purified using various techniques such as column chromatography.
Applications De Recherche Scientifique
4(1H)-Pyridazinone, 6-methyl-3-(phenylmethoxy)-1-(3-(trifluoromethyl)phenyl)- has shown promising results in various scientific research applications. One of the most significant research areas is its potential use in the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
Propriétés
Numéro CAS |
146824-79-5 |
|---|---|
Nom du produit |
4(1H)-Pyridazinone, 6-methyl-3-(phenylmethoxy)-1-(3-(trifluoromethyl)phenyl)- |
Formule moléculaire |
C19H15F3N2O2 |
Poids moléculaire |
360.3 g/mol |
Nom IUPAC |
6-methyl-3-phenylmethoxy-1-[3-(trifluoromethyl)phenyl]pyridazin-4-one |
InChI |
InChI=1S/C19H15F3N2O2/c1-13-10-17(25)18(26-12-14-6-3-2-4-7-14)23-24(13)16-9-5-8-15(11-16)19(20,21)22/h2-11H,12H2,1H3 |
Clé InChI |
YCWMDSBHBGWSKQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C(=NN1C2=CC=CC(=C2)C(F)(F)F)OCC3=CC=CC=C3 |
SMILES canonique |
CC1=CC(=O)C(=NN1C2=CC=CC(=C2)C(F)(F)F)OCC3=CC=CC=C3 |
Autres numéros CAS |
146824-79-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



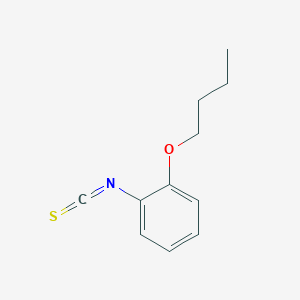
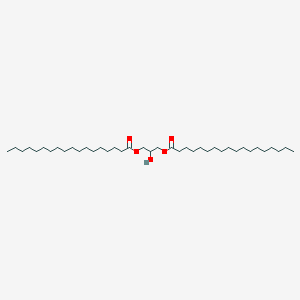
![(1R,3R)-5-(2-Hydroxyethyl)-13-(hydroxymethyl)-10-methoxy-9,17-dimethyl-8,11-dioxo-5,14,17-triazapentacyclo[12.3.1.03,16.06,15.07,12]octadeca-7(12),9-diene-4,18-dicarbonitrile](/img/structure/B120779.png)
![6-ethynyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B120783.png)
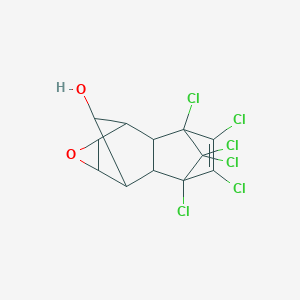
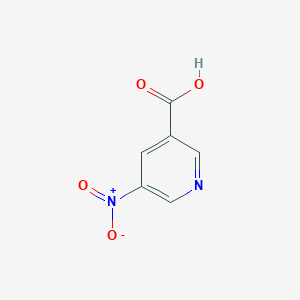
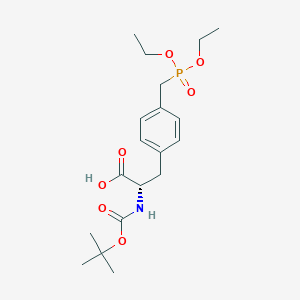
![N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B120793.png)
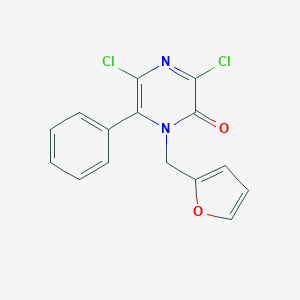
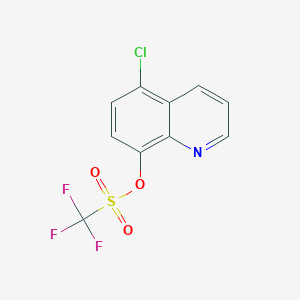
![2-[2-(4-Octylphenoxy)ethoxy]ethanol](/img/structure/B120799.png)
